molecular formula C23H29NO3 B3612910 N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Cat. No.: B3612910
M. Wt: 367.5 g/mol
InChI Key: VBFUJKIECARPAW-UHFFFAOYSA-N
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Description

N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields

Properties

IUPAC Name

N-cyclooctyl-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c25-23(24-19-9-4-2-1-3-5-10-19)22-14-13-21(27-22)16-26-20-12-11-17-7-6-8-18(17)15-20/h11-15,19H,1-10,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFUJKIECARPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the indene moiety: The indene derivative is introduced via a nucleophilic substitution reaction, often using a suitable leaving group and a base.

    Introduction of the cyclooctyl group: This step involves the formation of an amide bond between the furan-2-carboxylic acid derivative and cyclooctylamine, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The indene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated indene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylate
  • N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide analogs

Uniqueness

N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide stands out due to its unique combination of a furan ring, an indene moiety, and a cyclooctyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

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